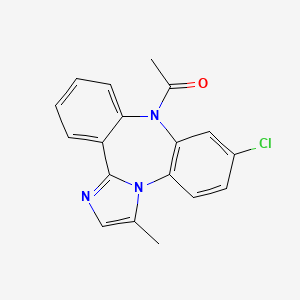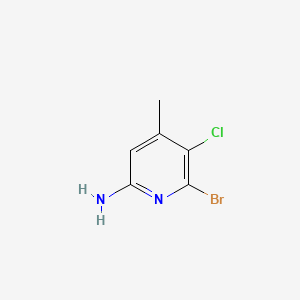
6-Bromo-5-chloro-4-methylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-5-chloro-4-methyl-2-Pyridinamine is a heterocyclic organic compound with the molecular formula C6H6BrClN2 It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and methyl groups attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-chloro-4-methyl-2-Pyridinamine typically involves the halogenation of 4-methyl-2-pyridinamine. One common method is the bromination of 4-methyl-2-pyridinamine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile. This is followed by chlorination using N-chlorosuccinimide (NCS) under controlled conditions .
Industrial Production Methods
Industrial production of 6-Bromo-5-chloro-4-methyl-2-Pyridinamine may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-5-chloro-4-methyl-2-Pyridinamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.
Major Products Formed
Substitution Products: Amino or thiol derivatives.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Reduced pyridine derivatives.
Coupling Products: Biaryl or heteroaryl compounds.
Applications De Recherche Scientifique
6-Bromo-5-chloro-4-methyl-2-Pyridinamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-Bromo-5-chloro-4-methyl-2-Pyridinamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity to certain molecular targets, leading to desired biological effects. The exact pathways involved can vary based on the specific derivative or formulation used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-5-chloro-2-pyridinamine
- 2-Amino-5-bromo-4-methylpyridine
- 6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one
Uniqueness
6-Bromo-5-chloro-4-methyl-2-Pyridinamine is unique due to the specific arrangement of bromine, chlorine, and methyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted applications in various fields .
Propriétés
Formule moléculaire |
C6H6BrClN2 |
|---|---|
Poids moléculaire |
221.48 g/mol |
Nom IUPAC |
6-bromo-5-chloro-4-methylpyridin-2-amine |
InChI |
InChI=1S/C6H6BrClN2/c1-3-2-4(9)10-6(7)5(3)8/h2H,1H3,(H2,9,10) |
Clé InChI |
LDZACRHUFNFUGP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1Cl)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


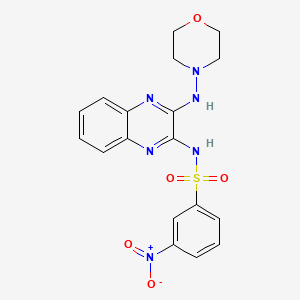
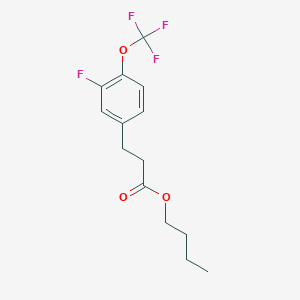
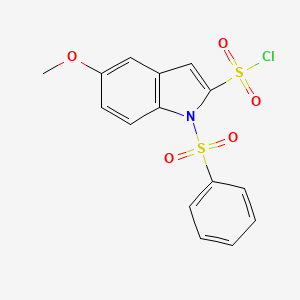
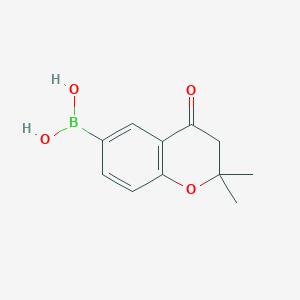
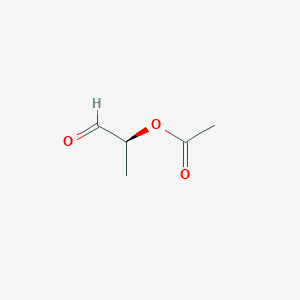
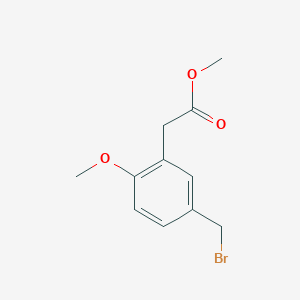
![Ethyl 2-(4-bromophenyl)imidazo[2,1-b][1,3]benzothiazole-7-carboxylate](/img/structure/B13931825.png)
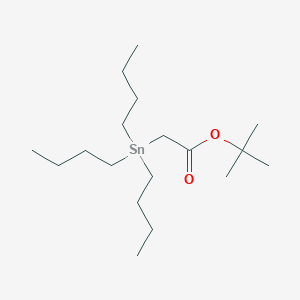
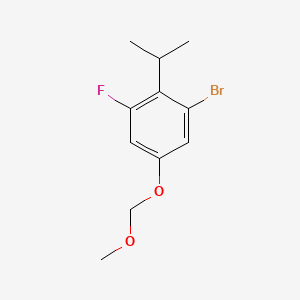
![4-[(3-Fluoro-phenylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B13931842.png)
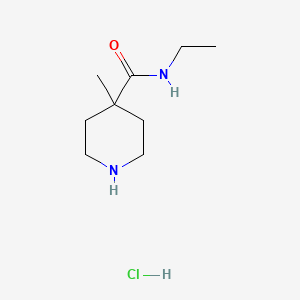
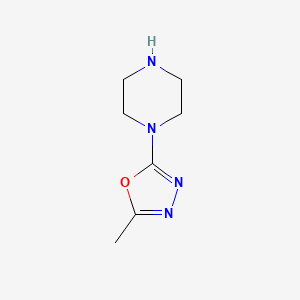
![3-[4-(2-Benzyloxyethoxy)phenyl]-2-chloropropionic acid methyl ester](/img/structure/B13931862.png)
